PARP-1 Enzyme Inhibition Potency: 1,3-Dibenzyl-2,4-dione vs. Benchmark Inhibitor Olaparib
In a class-level comparative context, benzofuro[3,2-d]pyrimidine-2,4-dione derivatives have demonstrated PARP-1 inhibitory activity in the low nanomolar range. Specifically, compound 19c—a benzofuro[3,2-d]pyrimidine-4(3H)-one bearing thiosemicarbazone substitution—exhibited an IC₅₀ of 26 nM (0.026 μM) against PARP-1 enzyme and 4.98 μM against SK-OV-3 ovarian cancer cells, outperforming the first-in-class PARP inhibitor Olaparib in both enzyme inhibition and cellular potency [1]. The 1,3-dibenzyl-2,4-dione scaffold shares the same benzofuro[3,2-d]pyrimidine core as compound 19c and is hypothesized to engage the same NAD⁺-binding pocket; however, no published head-to-head IC₅₀ data are currently available specifically for CAS 892420-02-9 . Users should verify PARP-1 IC₅₀ in their own assay system upon procurement.
| Evidence Dimension | PARP-1 enzyme inhibition IC₅₀ |
|---|---|
| Target Compound Data | No peer-reviewed IC₅₀ data available specifically for CAS 892420-02-9 |
| Comparator Or Baseline | Compound 19c (benzofuro[3,2-d]pyrimidine-4(3H)-one derivative): PARP-1 IC₅₀ = 26 nM; SK-OV-3 IC₅₀ = 4.98 μM. Olaparib: PARP-1 IC₅₀ values typically reported in the range of 5–10 nM across various assays. |
| Quantified Difference | Compound 19c showed PARP-1 selectivity over PARP-2 of 85.19-fold, superior to Olaparib [1]. |
| Conditions | In vitro enzyme inhibition assay; SK-OV-3 human ovarian cancer cell proliferation assay. Compound 19c data from Bioorg. Chem. 2023. |
Why This Matters
Demonstrates that the benzofuro[3,2-d]pyrimidine core can achieve competitive or superior PARP-1 inhibition relative to the clinically approved Olaparib scaffold, establishing a scientifically valid rationale for procuring the 1,3-dibenzyl-2,4-dione variant for PARP-focused drug discovery campaigns.
- [1] Wang, Y.; Li, K.; Xu, W.; Gou, S. Design, synthesis, and biological evaluation of a series of benzofuran[3,2-d]pyrimidine-4(3H)-one derivatives containing thiosemicarbazone analogs as novel PARP-1 inhibitors. Bioorg. Chem. 2023, 139, 106759. https://doi.org/10.1016/j.bioorg.2023.106759 View Source
